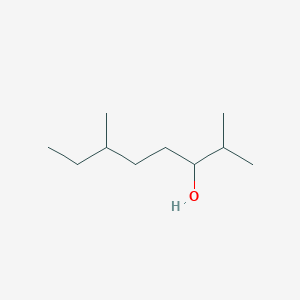
2,6-Dimethyl-3-octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-3-octanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an octane chain, which is further substituted with two methyl groups at the second and sixth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-octanol can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl magnesium halide reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of 2,6-dimethyl-3-octanone with methyl magnesium bromide in the presence of a solvent like tetrahydrofuran (THF) can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethyl-3-octanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or THF.
Substitution: SOCl2, phosphorus tribromide (PBr3), in inert solvents.
Major Products:
Oxidation: 2,6-Dimethyl-3-octanone or 2,6-Dimethyl-3-octanal.
Reduction: Various alcohols or hydrocarbons depending on the specific conditions.
Substitution: Alkyl halides like 2,6-Dimethyl-3-octyl chloride.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-3-octanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in studies related to cellular processes and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-3-octanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydrophobic octane chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
3-Octanol: Another alcohol with a hydroxyl group on the third carbon but without the methyl substitutions.
2,6-Dimethyl-4-heptanol: Similar structure but with the hydroxyl group on the fourth carbon.
2,6-Dimethyl-3-heptanol: Similar structure but with a shorter carbon chain.
Uniqueness: 2,6-Dimethyl-3-octanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the second and sixth positions enhances its hydrophobicity and influences its reactivity compared to other similar alcohols .
Propiedades
Número CAS |
18479-55-5 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,6-dimethyloctan-3-ol |
InChI |
InChI=1S/C10H22O/c1-5-9(4)6-7-10(11)8(2)3/h8-11H,5-7H2,1-4H3 |
Clave InChI |
MSDBCXHVDKLCCF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCC(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


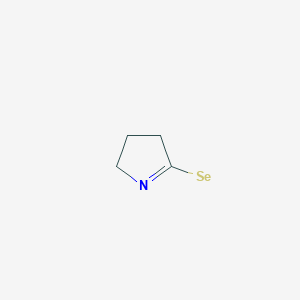
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)

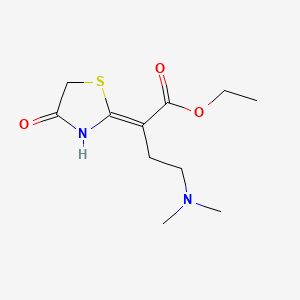
![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
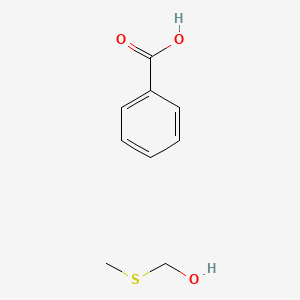
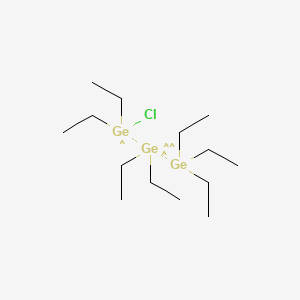


![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)

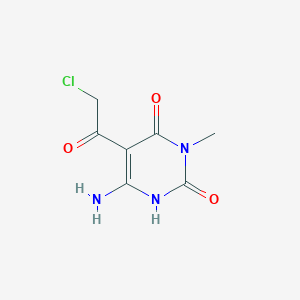
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
